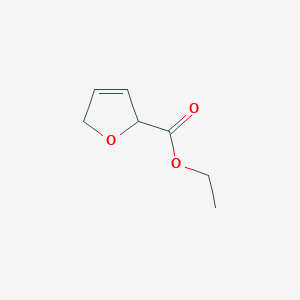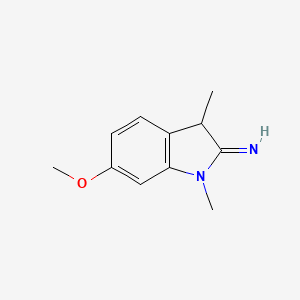
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is an organic compound belonging to the furan family. This compound is characterized by its unique structure, which includes a furan ring substituted with various functional groups such as hydroxyl, methyl, and carboxylic acid. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from ethyl acetoacetate and ethyl oxalate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide, and solvents like ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other groups using reagents like halogens (e.g., bromine) or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 2-Ethyl-2,5-dihydro-4-oxo-3-methyl-5-oxo-2-furancarboxylic acid.
Reduction: 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-hydroxy-2-furancarboxylic acid.
Substitution: 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-bromo-2-furancarboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid depends on its interaction with biological targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact pathways involved can vary based on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid: Lacks the ethyl group at the 2-position.
2-Ethyl-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid: Lacks the dihydro structure at the 2,5-positions.
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is unique due to its specific combination of functional groups and its dihydro structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylic acid |
InChI |
InChI=1S/C8H10O5/c1-3-8(7(11)12)4(2)5(9)6(10)13-8/h9H,3H2,1-2H3,(H,11,12) |
InChI Key |
FUIVASFFVNUSOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C(C(=O)O1)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)





![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)





